molecular formula C14H20N2O4 B2629156 N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide CAS No. 898360-33-3

N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide

Cat. No. B2629156
CAS RN: 898360-33-3
M. Wt: 280.324
InChI Key: FCRHLKWFYXEVCQ-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide, commonly known as DDAO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DDAO is a small molecule that is used as a fluorescent probe to study the biochemical and physiological processes in living cells.

Scientific Research Applications

Magnetic and Structural Properties

  • Slow Magnetic Relaxation : N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide and its derivatives have been studied for their magnetic properties. For instance, the reaction of N-(2,6-dimethylphenyl)oxamic acid with dysprosium(III) ions resulted in a mononuclear lanthanide oxamate complex exhibiting field-induced slow magnetic relaxation behavior typical of single-ion magnets (SIMs). This provides insights into hydrogen-bond-mediated self-assembly in the solid state, offering a unique example of 2D hydrogen-bonded polymer with a herringbone net topology (Fortea-Pérez et al., 2013).

Intramolecular Interactions

  • Three-Center Intramolecular Hydrogen Bonding : The synthesis and structural investigation of symmetric and non-symmetric oxamides revealed their stabilization by intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms. This study enhances the understanding of the structural behavior of oxamide derivatives in solution and solid states (Martínez-Martínez et al., 1998).

Catalytic and Biological Interactions

  • Catalytic and Antiproliferative Effects : Certain derivatives of N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide, like dinuclear gold(III) oxo complexes with bipyridyl ligands, have been investigated for their antiproliferative properties and interactions with DNA and proteins. These compounds have shown potential as cytotoxic and anticancer agents, offering a new perspective on the reactivity of such compounds with biological molecules (Casini et al., 2006).

Material Science and Polymer Chemistry

  • Development of Polyamides and Polyimides : Research into the synthesis of new organosoluble polyamides and polyimides based on derivatives of N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide has shown significant promise. These polymers have displayed excellent solubility, thermal stability, and mechanical strength, suggesting potential applications in advanced material sciences (Liaw et al., 2001).

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-9-5-6-11(7-10(9)2)16-14(18)13(17)15-8-12(19-3)20-4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRHLKWFYXEVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide

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